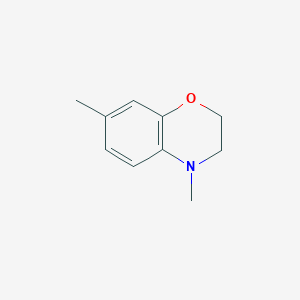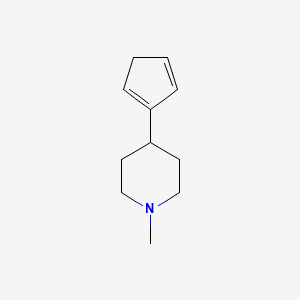
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine is an organic compound that features a cyclopentadienyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine typically involves the reaction of cyclopentadiene with a suitable piperidine derivative under controlled conditions. One common method involves the use of Grignard reagents, where cyclopentadienyl magnesium bromide reacts with 1-methylpiperidine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopentadienyl ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Substituted piperidines and cyclopentadienyl derivatives
Aplicaciones Científicas De Investigación
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes . Additionally, it may interact with biological receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane
- Cyclopenta-1,3-dien-1-yltrimethylsilane
- Cyclopenta-1,4-dien-1-yl(methyl)amine
Uniqueness
4-(Cyclopenta-1,4-dien-1-yl)-1-methylpiperidine is unique due to its combination of a cyclopentadienyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of reactions and applications, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
189349-14-2 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
4-cyclopenta-1,4-dien-1-yl-1-methylpiperidine |
InChI |
InChI=1S/C11H17N/c1-12-8-6-11(7-9-12)10-4-2-3-5-10/h2,4-5,11H,3,6-9H2,1H3 |
Clave InChI |
GYDYAFDGEDUMMO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2=CCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


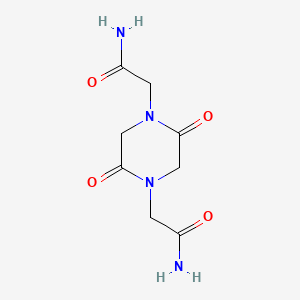


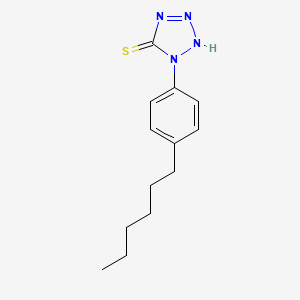
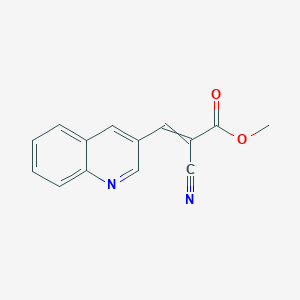
![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
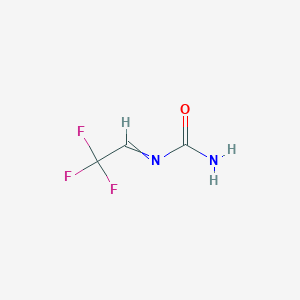
![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
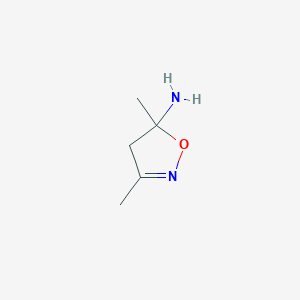
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
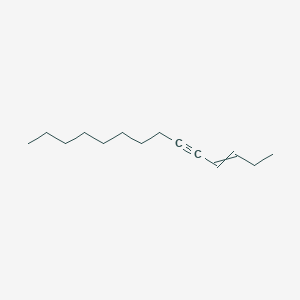
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
